molecular formula C14H13ClN2O2 B1341230 N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide CAS No. 926254-88-8

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

Cat. No. B1341230
CAS RN: 926254-88-8
M. Wt: 276.72 g/mol
InChI Key: PGRRPGFGWXXWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide" is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, benzamide derivatives are often studied for their receptor binding profiles and potential as therapeutic agents , their crystal structures and electronic properties , and their pharmacological activities .

Synthesis

Scientific Research Applications

Chemical and Physical Properties

Molar Refraction and Polarizability

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate shows significant antiemetic and parasympathomimetic activity. Its molar refractivity and polarizability effects have been observed to increase with drug concentration, indicating a stronger interaction with its environment as concentration increases (Sawale et al., 2016).

Intermolecular Interactions

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was investigated, showcasing how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of such compounds. This study provides insights into the behavior of these molecules in different environments, which is crucial for understanding their reactivity and stability (Karabulut et al., 2014).

Biological Activities

Antioxidant Activity

Amino-substituted benzamide derivatives demonstrate powerful antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds have been studied, providing valuable information on their potential therapeutic applications as antioxidants (Jovanović et al., 2020).

Antiproliferative Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cells. This highlights its promising anticancer activity and potential as a therapeutic agent (Huang et al., 2020).

Antiviral Activity

N-Phenylbenzamide derivatives, particularly 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been identified as active against Enterovirus 71 strains, displaying low micromolar IC50 values. This suggests their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has pharmaceutical properties, research could focus on improving its efficacy and safety profile. If it’s used in materials science, research could explore its physical properties and potential uses .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRPGFGWXXWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.